![molecular formula C16H25NO B14601510 Ethanone, 1-[4-(dibutylamino)phenyl]- CAS No. 59695-22-6](/img/structure/B14601510.png)
Ethanone, 1-[4-(dibutylamino)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-[4-(dibutylamino)phenyl]- is an organic compound with the molecular formula C18H29NO It is a derivative of acetophenone, where the phenyl ring is substituted with a dibutylamino group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(dibutylamino)phenyl]- typically involves the Friedel-Crafts acylation of 4-(dibutylamino)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(dibutylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, especially at the ortho and meta positions relative to the dibutylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces halogenated or nitrated derivatives.
Scientific Research Applications
Ethanone, 1-[4-(dibutylamino)phenyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(dibutylamino)phenyl]- involves its interaction with various molecular targets. The dibutylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards different biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-[4-(dimethylamino)phenyl]-: Similar structure but with dimethylamino instead of dibutylamino group.
Ethanone, 1-[4-(butylamino)phenyl]-: Similar structure but with butylamino instead of dibutylamino group.
Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-: Similar structure but with tert-butyl group instead of dibutylamino group.
Uniqueness
Ethanone, 1-[4-(dibutylamino)phenyl]- is unique due to the presence of the dibutylamino group, which imparts distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
59695-22-6 |
|---|---|
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
1-[4-(dibutylamino)phenyl]ethanone |
InChI |
InChI=1S/C16H25NO/c1-4-6-12-17(13-7-5-2)16-10-8-15(9-11-16)14(3)18/h8-11H,4-7,12-13H2,1-3H3 |
InChI Key |
NAJHCMCBUYKMGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


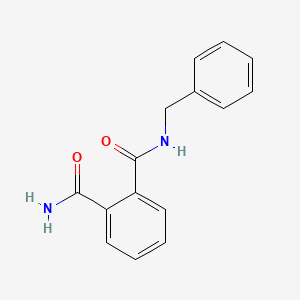
![2-Iodo-N-phenyl-N-[(trichloromethyl)sulfanyl]benzamide](/img/structure/B14601429.png)
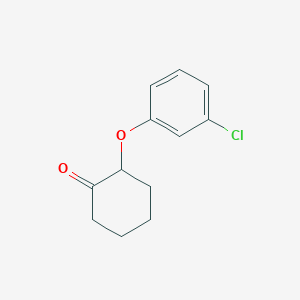

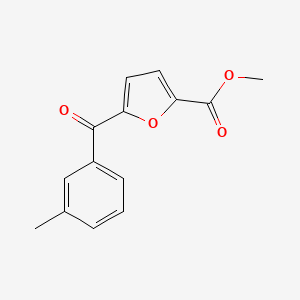
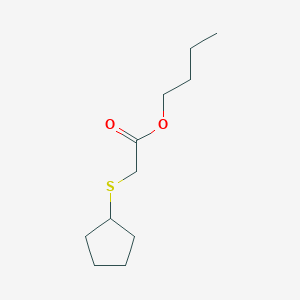

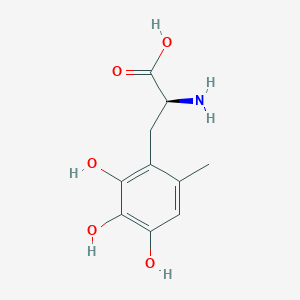
![O-Benzyl-N-[(2-nitrophenyl)sulfanyl]-L-threonine](/img/structure/B14601486.png)
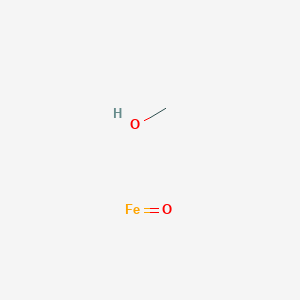
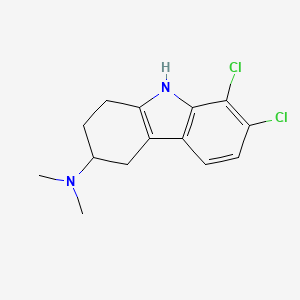

methyl}diazene](/img/structure/B14601505.png)
![2-[2-(8-Hydroxy-1-oxo-4,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14601524.png)
